1,8-Diazacyclotetradecane-2,7-dione (CAS 4266-66-4) is a 14-membered macrocyclic diamide, widely recognized as the cyclic monomeric byproduct of Nylon 66 production. Formed via the condensation of adipic acid and hexamethylenediamine, this AABB-type cyclic monomer exhibits a melting point of approximately 248 °C. In industrial and laboratory procurement, it is primarily sourced as a specialized precursor for ring-opening polymerization (ROP) to yield high-molecular-weight polyamides, as a model compound for supramolecular hydrogen-bonding studies, and as a stable polymer additive. Unlike linear aliphatic salts, its cyclic structure imposes unique thermodynamic constraints during polymerization, necessitating specific catalytic or co-monomer strategies to achieve high conversion rates[1].
Substituting 1,8-diazacyclotetradecane-2,7-dione directly for the standard linear hexamethylenediammonium adipate (AH salt) in conventional hydrolytic polymerization fails due to ring strain thermodynamics. When polymerized as the sole starting monomer under standard conditions, approximately 25% of the cyclic monomer remains unreacted, yielding a low-molecular-weight product unsuitable for high-performance applications. To achieve a relative viscosity of at least 25, procurement workflows must formulate the cyclic monomer with at least 10% by weight of a complementary linear salt (such as AH salt) or a ring-opening initiator like epsilon-caprolactam. Alternatively, specialized anionic ROP using superbase catalysts is required to drive the reaction to completion, making catalyst compatibility a critical selection factor [1].
Under standard hydrolytic polymerization conditions, pure 1,8-diazacyclotetradecane-2,7-dione exhibits incomplete conversion due to thermodynamic equilibrium constraints. When used as the sole monomer, up to 25% remains unreacted, whereas blending it with at least 10 wt% AH salt (hexamethylenediammonium adipate) or caprolactam drives the reaction forward, achieving a relative viscosity (RV) of ≥25. This demonstrates that for bulk polymer synthesis, the cyclic monomer must be procured alongside a linear comonomer to match the near-complete conversion typical of pure AH salt[1].
| Evidence Dimension | Unreacted monomer fraction under standard hydrolytic polymerization |
| Target Compound Data | ~25% unreacted (when used as sole monomer) |
| Comparator Or Baseline | Pure AH salt (Baseline: near-complete conversion, RV > 25) |
| Quantified Difference | ~25% higher unreacted monomer fraction compared to AH salt baseline |
| Conditions | Standard hydrolytic polymerization at 275 °C, atmospheric pressure |
Buyers intending to synthesize high-molecular-weight Nylon 66 must co-procure AH salt or caprolactam to ensure complete ring-opening and prevent low-viscosity yields.
While standard hydrolytic routes struggle with pure 1,8-diazacyclotetradecane-2,7-dione, the compound is highly susceptible to anionic ring-opening polymerization when paired with nonionic superbase catalysts like poly(aminophosphazene)s (e.g., P4-t-Bu). Unlike standard AH salt, which polymerizes via step-growth condensation releasing water, the cyclic monomer undergoes rapid chain-growth ROP without volatile byproducts, enabling the synthesis of linear, very high-molecular-weight Nylon 66. This makes the cyclic monomer uniquely suited for specialized, moisture-tolerant anionic ROP workflows where condensation byproducts would disrupt the process [1].
| Evidence Dimension | Polymerization mechanism and byproduct generation |
| Target Compound Data | Anionic ROP (chain-growth, no water byproduct) |
| Comparator Or Baseline | AH Salt (step-growth condensation, releases H2O) |
| Quantified Difference | 100% elimination of condensation water byproducts during high-MW polymer synthesis |
| Conditions | Anionic ROP catalyzed by poly(aminophosphazene) superbases at elevated temperatures |
Procuring the cyclic monomer enables specialized chain-growth ROP without water generation, ideal for closed-system or precision polyamide manufacturing.
1,8-Diazacyclotetradecane-2,7-dione exhibits a melting point of 248 °C, which is significantly higher than the ~195 °C melting point of its linear precursor equivalent, AH salt (hexamethylenediammonium adipate). This elevated thermal stability is a direct consequence of the rigid 14-membered macrocyclic structure and its strong intermolecular hydrogen-bonding network. For procurement and process design, this means the cyclic monomer remains in the solid state at temperatures where AH salt would already be molten or undergoing initial condensation, requiring higher initial heating profiles for melt-phase reactions [1].
| Evidence Dimension | Melting Point |
| Target Compound Data | 248 °C |
| Comparator Or Baseline | AH Salt (hexamethylenediammonium adipate): ~195 °C |
| Quantified Difference | 53 °C higher melting point for the cyclic monomer |
| Conditions | Standard atmospheric pressure |
Process engineers must account for the 53 °C higher melting point when designing reactor heating profiles, as standard AH salt melting conditions will not liquefy the cyclic monomer.
Directly leveraging its conversion profile, 1,8-diazacyclotetradecane-2,7-dione is procured for co-polymerization with AH salt or caprolactam. This formulation strategy overcomes the 25% unreacted monomer limit, yielding high-viscosity Nylon 66 suitable for engineering plastics and fibers[1].
Based on its compatibility with poly(aminophosphazene) superbases, the cyclic monomer is the precursor of choice for chain-growth anionic ROP. This allows manufacturers to produce very high-molecular-weight polyamides without the water byproducts associated with standard AH salt condensation, making it ideal for closed-mold casting [2].
Capitalizing on its 248 °C melting point, the cyclic monomer is utilized as a stable additive in textile fibers and polymer matrices. Its thermal stability ensures it withstands intermediate processing steps better than lower-melting linear salts, preserving matrix integrity during high-temperature extrusion [1].